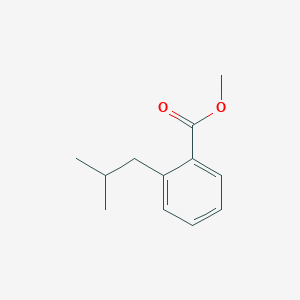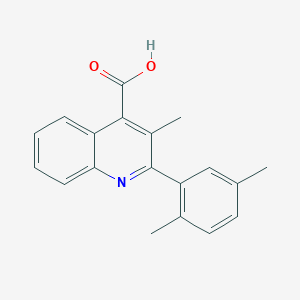![molecular formula C11H14ClNO2 B2939662 N-[4-(3-chloropropoxy)phenyl]acetamide CAS No. 104800-03-5](/img/structure/B2939662.png)
N-[4-(3-chloropropoxy)phenyl]acetamide
Descripción general
Descripción
N-[4-(3-chloropropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a mixture of N-(4-hydroxyphenyl)acetamide and 1-Bromo-3-chloropropane in ethyl methyl ketone in the presence of anhydrous potassium carbonate at 90-100 °C with continuous stirring for 11 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14ClNO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.69 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
N-[4-(3-chloropropoxy)phenyl]acetamide and its derivatives are synthesized through various chemical reactions, often involving chlorophenol, dichloroacetamide, tetrahydrofuran (THF), and anhydrous potassium carbonate. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide is produced through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, yielding a product with a characterized structure (Tao Jian-wei, 2009)(Tao Jian-wei, 2009).
Characterization of Compounds
Characterization of these compounds involves various spectroscopic and analytical techniques. The structure of N-(2-(trimethylsilyloxy)phenyl)acetamide, for instance, was investigated using 1H, 13C, and 29Si NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods (A. Y. Nikonov et al., 2016)(A. Y. Nikonov et al., 2016).
Potential Applications
Pesticide Development
Several derivatives of this compound are being explored for their potential as pesticides. For example, derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use in agriculture (E. Olszewska et al., 2008)(E. Olszewska et al., 2008).
Anticancer and Anti-inflammatory Activities
Compounds derived from this compound have shown promise in anticancer and anti-inflammatory activities. For instance, 2-(substituted phenoxy) acetamide derivatives have exhibited significant anticancer, anti-inflammatory, and analgesic activities, with certain compounds like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showing potential as therapeutic agents (P. Rani et al., 2014)(P. Rani et al., 2014).
Antioxidant Properties
Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity. Some compounds showed remarkable activity due to the strategic placement of halogens on the phenyl ring, suggesting their potential as antioxidant agents (C. Gopi & M. Dhanaraju, 2020)(C. Gopi & M. Dhanaraju, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3-chloropropoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULNVXCBVMTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)
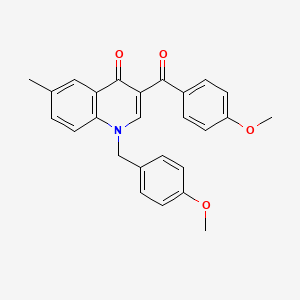
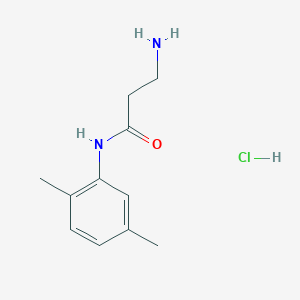
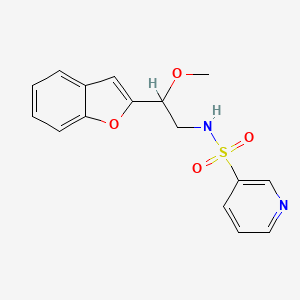
![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)
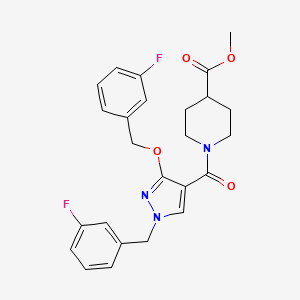
![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

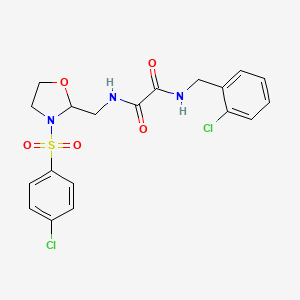
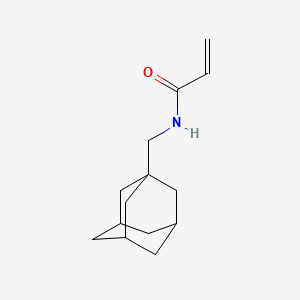
![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)
